molecular formula C10H9NO6 B14382899 (Oxiran-2-yl)methyl 3-(5-nitrofuran-2-yl)prop-2-enoate CAS No. 90147-27-6

(Oxiran-2-yl)methyl 3-(5-nitrofuran-2-yl)prop-2-enoate

Cat. No.: B14382899
CAS No.: 90147-27-6
M. Wt: 239.18 g/mol
InChI Key: MLUDCKBRPQGXIY-UHFFFAOYSA-N
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Description

(Oxiran-2-yl)methyl 3-(5-nitrofuran-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxirane ring, a nitrofuran moiety, and a prop-2-enoate group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxiran-2-yl)methyl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the reaction of an epoxide with a nitrofuran derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between the epoxide and the nitrofuran compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (Oxiran-2-yl)methyl 3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can lead to the formation of carboxylic acids or aldehydes, while reduction can yield amines.

Scientific Research Applications

(Oxiran-2-yl)methyl 3-(5-nitrofuran-2-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Oxiran-2-yl)methyl 3-(5-nitrofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells.

Comparison with Similar Compounds

    Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.

    Benzofuran Derivatives: Compounds with similar structural features but different biological activities.

Comparison: (Oxiran-2-yl)methyl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its combination of an oxirane ring and a nitrofuran moiety, which imparts distinct chemical reactivity and biological properties. Unlike nitrofurantoin, which is primarily used as an antibiotic, this compound has broader applications in chemistry, biology, and industry.

Properties

CAS No.

90147-27-6

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

oxiran-2-ylmethyl 3-(5-nitrofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C10H9NO6/c12-10(16-6-8-5-15-8)4-2-7-1-3-9(17-7)11(13)14/h1-4,8H,5-6H2

InChI Key

MLUDCKBRPQGXIY-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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